3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 6-chloro-5-ethoxypyridin-2-yl group at position 3 and an amine group at position 5 (Figure 1). Its molecular formula is C₁₀H₁₀ClN₅OS, with a molecular weight of 283.74 g/mol.
Properties
Molecular Formula |
C9H9ClN4OS |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
3-(6-chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(12-7(6)10)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14) |
InChI Key |
HAXBPBACQPAUKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-5-ethoxypyridine, is synthesized through the chlorination and subsequent ethoxylation of pyridine.
Cyclization to Thiadiazole: The pyridine intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Features
Key Observations :
- Pyridine vs. Phenyl Substituents : Pyridine-containing analogues (e.g., compounds from –5) exhibit superior bioactivity in antiparasitic studies compared to phenyl-substituted derivatives (e.g., ), likely due to improved target binding via nitrogen lone-pair interactions .
- Alkoxy Chain Modifications : The ethoxy group in the target compound balances lipophilicity and metabolic stability. Isopropoxy analogues (e.g., ) show higher potency but may suffer from faster hepatic clearance due to bulkier substituents .
- Chloro Positioning: The 6-chloro-5-ethoxy substitution on pyridine (target compound) vs.
Key Findings :
- Substituted di(pyridin-2-yl) derivatives (–5) consistently show nanomolar efficacy against filarial parasites, outperforming phenyl-substituted analogues.
- The target compound’s ethoxy group may offer metabolic stability over cyclopropoxy or isopropoxy groups, though direct comparative data are lacking .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties of Selected Analogues
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.8* | 0.15* | 283.74 | 6 |
| 3-Morpholino-1,2,4-thiadiazol-5-amine | 1.2 | 1.2 | 186.23 | 5 |
| 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine | 2.5 | 0.08 | 212.66 | 5 |
| 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine | 3.1 | 0.05 | 239.31 | 5 |
*Predicted using QikProp (Schrödinger LLC).
Key Trends :
- Lipophilicity : The target compound’s logP (~2.8) aligns with optimal ranges for oral bioavailability (logP 2–3). Sulfanyl and phenyl derivatives (e.g., ) exhibit higher logP, risking toxicity.
- Solubility: Morpholino-substituted analogues () show superior aqueous solubility, critical for intravenous formulations.
Biological Activity
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available research findings.
The molecular formula of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is , with a molecular weight of 256.71 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS No. | 1179361-36-4 |
| Molecular Formula | C9H9ClN4OS |
| Molecular Weight | 256.71 g/mol |
| IUPAC Name | 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds related to the thiadiazole moiety have shown effectiveness against various bacterial strains. In studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole .
Case Study: Antibacterial Properties
A study evaluated several thiadiazole derivatives for their antibacterial activity. The findings revealed that compounds with electron-withdrawing groups such as chlorine at specific positions increased their antimicrobial potential against both Gram-positive and Gram-negative bacteria . Specifically, the compound exhibited notable activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one study reported that specific derivatives achieved significant cytotoxicity with IC50 values in the micromolar range .
Table: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15 |
| Compound B | MCF-7 | 10 |
| 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine | HepG2 | TBD |
The biological activity of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is believed to involve interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, thereby disrupting biochemical pathways essential for microbial survival or cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
